REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([S:7]([N:10]2[CH2:15][CH2:14][N:13](C3N=C(N)C4C(=CC(OC)=C(OC)C=4)N=3)[CH2:12][CH2:11]2)(=[O:9])=[O:8])=[CH:4][CH:3]=1.N1CCNCC1.ClC1SC(S(Cl)(=O)=O)=CC=1>CO>[Cl:1][C:2]1[S:6][C:5]([S:7]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)(=[O:8])=[O:9])=[CH:4][CH:3]=1
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Name
|
2-[4-(5-Chloro-thiophene-2-sulfonyl)-piperazin-1-yl]-6,7-dimethoxy-quinazolin-4-ylamine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)S(=O)(=O)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
Name
|
|
Quantity
|
0.517 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
0.436 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified with silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(S1)S(=O)(=O)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |